molecular formula C16H14BrNO3 B2395932 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide CAS No. 867137-63-1

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide

Cat. No.: B2395932
CAS No.: 867137-63-1
M. Wt: 348.196
InChI Key: VLABLMRWFKGEPQ-UHFFFAOYSA-N
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Description

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide typically involves the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide, N-bromosuccinimide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-hydroxy-N-(4-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide is unique due to the presence of both a hydroxy group and a bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-2-4-11(5-3-10)14(19)16(21)18-15(20)12-6-8-13(17)9-7-12/h2-9,16,21H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLABLMRWFKGEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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